molecular formula C9H22Cl2N2O B1383411 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride CAS No. 1803592-98-4

1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride

Cat. No.: B1383411
CAS No.: 1803592-98-4
M. Wt: 245.19 g/mol
InChI Key: FYZPOSPJLPMPRA-UHFFFAOYSA-N
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Description

1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O and a molecular weight of 245.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and reactivity.

Mechanism of Action

The mechanism of action of 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.

Properties

IUPAC Name

1-[1-(2-aminoethyl)piperidin-4-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-8(12)9-2-5-11(6-3-9)7-4-10;;/h8-9,12H,2-7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZPOSPJLPMPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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